N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H14ClFN4O2 and its molecular weight is 396.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity A study by Rahmouni et al. (2016) involved the synthesis of a series of pyrazolopyrimidines, closely related to the compound . These compounds exhibited cytotoxic activities in HCT-116 and MCF-7 cancer cell lines, suggesting potential in cancer research and therapy (Rahmouni et al., 2016).
Crystal Structure and Chemical Properties Quiroga et al. (1999) conducted a study focusing on the crystal structure and NMR solution studies of pyrazolo[3,4-b]pyridines. This research is crucial for understanding the physical and chemical properties of compounds like N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide (Quiroga et al., 1999).
Antitubercular and Antibacterial Activities In a study by Bodige et al. (2020), novel carboxamide derivatives, structurally similar to the compound of interest, were synthesized and evaluated for their antitubercular and antibacterial activities. This indicates the potential use of such compounds in treating bacterial infections (Bodige et al., 2020).
Potential in Glycine Transporter Inhibition A study by Yamamoto et al. (2016) identified compounds structurally related to this compound as potent inhibitors of the glycine transporter 1 (GlyT1). This highlights the potential application of such compounds in neuroscience and pharmacology (Yamamoto et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu 4) . This receptor is expressed presynaptically on terminals projecting from the striatum to the globus pallidus external segment (GPe), the first synapse of the BG indirect pathway .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of the mGlu 4 receptor . Activation of mGlu 4 at these terminals has been shown to reduce inappropriate GABA release onto the GPe, normalizing motor output .
Biochemical Pathways
The compound affects the basal ganglia (BG) circuitry . The BG controls motor function through two distinct pathways from the striatum: the direct and indirect pathways . These pathways have opposite effects on motor activity: activation of the direct pathway promotes movement, and the indirect pathway inhibits it .
Result of Action
The compound’s action on the mGlu 4 receptor helps to normalize the BG circuitry in Parkinson’s disease (PD) patients . By reducing inappropriate GABA release onto the GPe, it normalizes motor output .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models . This suggests that it could interact with this receptor and potentially influence biochemical reactions involving this receptor.
Cellular Effects
Preliminary studies suggest that it may have anticancer efficacy and selectivity in colorectal cancer cell lines
Molecular Mechanism
Its potential role as a positive allosteric modulator of the mGlu4 receptor suggests that it may exert its effects at the molecular level through binding interactions with this receptor .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2/c1-11-17-18(27)14(20(28)24-12-7-8-16(22)15(21)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNSPLDCYQVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.